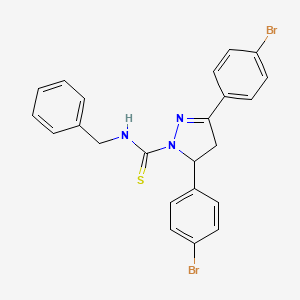
N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antidepressant, and cytotoxic effects. The compound is characterized by the presence of a pyrazole core, a carbothioamide group, and bromophenyl substituents, which may contribute to its biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the ring closure reaction of appropriate precursors. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Although the exact synthesis of "N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with the appropriate benzyl and bromophenyl substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . The intermolecular interactions and crystal packing of similar compounds can be stabilized by hydrogen bonds and π-interactions, as observed in the X-ray structure characterization of antipyrine derivatives . These interactions are crucial for the stability and biological activity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the carbothioamide group, for instance, can be exploited in the formation of metal complexes, as seen in the synthesis of gold(III) complexes with 4,5-dihydropyrazole-1-carbothioamide derivatives . These complexes have shown cytotoxic effects against cancer cell lines, indicating the potential for developing metal-based drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromophenyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The antimicrobial activity of pyrazole derivatives, as seen in the evaluation of new analogues against various bacteria and fungi, suggests that these compounds can interact effectively with biological targets . The substituent groups on the benzene ring are known to have a significant effect on the biological activity, including cytotoxicity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and related derivatives are often synthesized and characterized for their structural properties. Single-crystal X-ray diffraction data, along with IR, NMR, and mass spectral data, are commonly used for structural confirmation. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H…π interactions, are studied in detail to understand the molecular structure and stability (Jasinski et al., 2012) (Kanmazalp et al., 2020).
Pharmacological Activities
- These compounds are extensively studied for their pharmacological properties, particularly their anti-tumor, anti-inflammatory, and antibacterial activities. For instance, certain bis-pyrazolyl-thiazoles derivatives have shown promising anti-tumor activities against specific cell lines (Gomha et al., 2016). Similarly, some derivatives exhibit notable antibacterial activities and have been evaluated for their potential as antimicrobial agents (Pitucha et al., 2010) (Mansour et al., 2020).
Molecular Docking and Cytotoxicity
- Molecular docking studies are performed to predict the interaction between these compounds and biological targets, indicating their therapeutic potential. Additionally, the cytotoxicity of these compounds is often evaluated in vitro to understand their effects on various cell lines, providing insights into their potential as anticancer agents (Hosny et al., 2021).
Crystal Structure and Interaction Analysis
- The crystal structures of these compounds are meticulously analyzed to understand their molecular conformations and intermolecular interactions, contributing to the stability and properties of the compounds. Hirshfeld surface analysis and fingerprint plots are utilized to elucidate the nature and percentage contribution of individual intermolecular contacts to the overall structure (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
N-benzyl-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3S/c24-19-10-6-17(7-11-19)21-14-22(18-8-12-20(25)13-9-18)28(27-21)23(29)26-15-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXUVNSDGXZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)
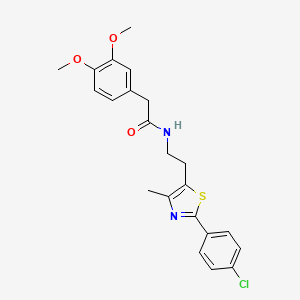
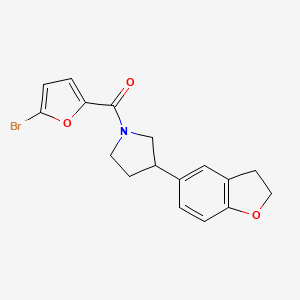
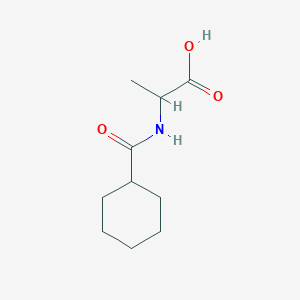
![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
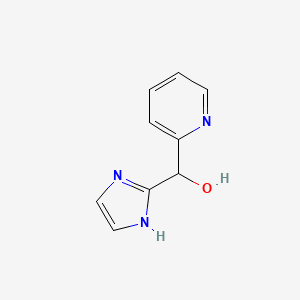
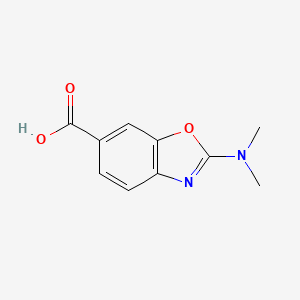
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)


![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)
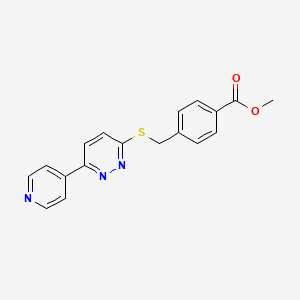
![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)